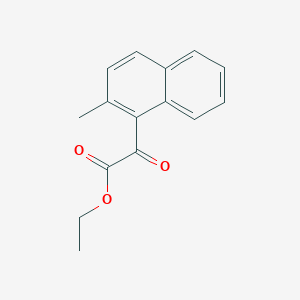

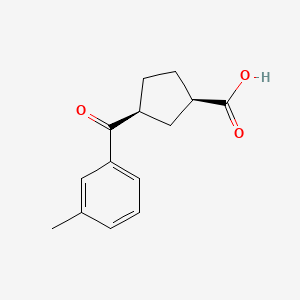

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

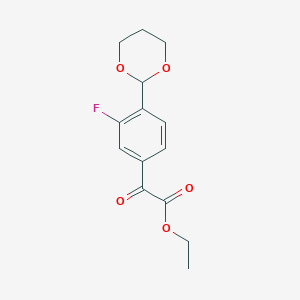

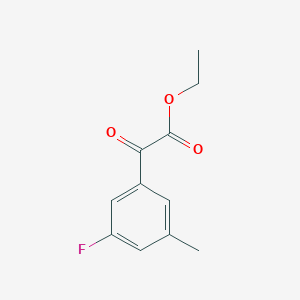

“trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The compound has a molecular weight of 260.33 .

Molecular Structure Analysis

The IUPAC name for this compound is (1R,2R)-2-(2,3-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 .Aplicaciones Científicas De Investigación

Pharmacological Properties and Antispasmodic Activity : Biphenyl derivatives of carboxylic acids, including compounds structurally similar to trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, have been synthesized and evaluated for their pharmacological properties. Notably, the antispasmodic activity of these compounds has been highlighted, with certain derivatives displaying significant potency in this regard (Veer & Oud, 2010).

Preparation and Mass Spectral Analysis : Research has involved the preparation of various cyclohexane derivatives, including those closely related to the compound . These studies often focus on the mass spectra of these compounds, providing insights into their structural and chemical properties (Bekkum et al., 2010).

Synthesis of Saturated Isoindolone-Fused Compounds : In the field of organic chemistry, there has been significant interest in synthesizing and studying the stereostructure of saturated isoindolone-fused hetero tricyclic, tetracyclic, and pentacyclic compounds, using acids similar to trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Sohár et al., 2004).

Enantioselective Addition in Organic Synthesis : This compound and its derivatives have been used in enantioselective organocatalysis, specifically in the addition of aryl ketones and acetone to nitroalkenes to achieve enantioenriched compounds, a significant process in synthetic chemistry (Flores-Ferrándiz et al., 2015).

Conformational Studies in Solution : Research has been conducted to understand the conformational preferences of compounds structurally similar to trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in different solvents and ionization states. These studies are crucial for understanding the behavior of such compounds in various chemical environments (Garza et al., 2012).

Synthesis of Metal Complexes and Ligands : This compound has been used in the synthesis of new azo imidazole ligands and their metal complexes, exploring the coordination chemistry and properties of these systems (Al-Daffay & Al‐Hamdani, 2022).

Self-Assembled Helical Structures : The compound has been involved in studies exploring the formation of self-assembled discrete helical structures through charged hydrogen bonds, contributing to our understanding of molecular self-assembly and supramolecular chemistry (Lee et al., 2007).

Propiedades

IUPAC Name |

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDFPUOTMLTPRU-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641365 | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-80-8 | |

| Record name | rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.